Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate (CAS Number: 324071-16-1) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Weight | 491.592 g/mol |
Linear Formula | C25H21N3O4S2 |
CAS Number | 324071-16-1 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, indole derivatives have been shown to possess antiproliferative effects against various cancer cell lines. In a study evaluating the antiproliferative properties of several synthesized compounds containing indole moieties, some exhibited half-maximal inhibitory concentrations (IC50) as low as 0.37 μM against MCF7 breast cancer cells and 0.80 μM against THP1 leukemia cells .
The proposed mechanism of action for compounds like Ethyl (2Z)-2-(1-allyl...) involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific checkpoints, preventing further proliferation.
- Regulation of Apoptotic Proteins : They can modulate the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
- Oxidative Stress Modulation : Some studies suggest that these compounds can enhance oxidative stress in cancer cells, leading to cell death .
Study 1: Indole Derivatives in Cancer Therapy
A study published in the Journal of Organic Chemistry reported on the synthesis and evaluation of various indole-based compounds for their anticancer properties. Among these, certain derivatives showed promising results against a panel of cancer cell lines including A549 (lung), IGROV1 (ovary), and DU145 (prostate) with IC50 values ranging from 0.20 to 2.58 μM .
Study 2: Thiazole-Pyrimidine Compounds
Another investigation focused on thiazole-pyrimidine derivatives revealed their potential in targeting specific cancer pathways. The study highlighted that these compounds could inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival .
Properties
Molecular Formula |
C25H21N3O4S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O4S2/c1-4-12-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-13-33-17)18(24(31)32-5-2)14(3)26-25(28)34-21/h4,6-11,13,20H,1,5,12H2,2-3H3/b21-19- |
InChI Key |
FATPEDPTWKMGDI-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Origin of Product |
United States |
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